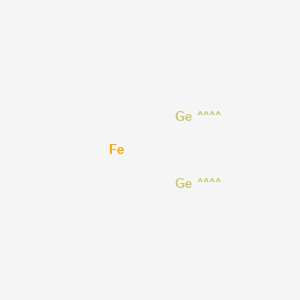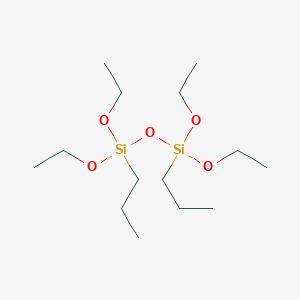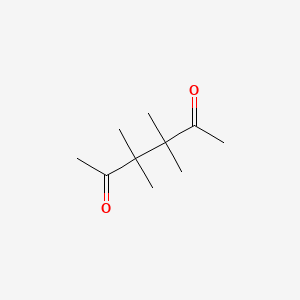
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate is an organic compound with the molecular formula C14H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an ethyl ester group, a phenyl ring, and a propan-2-yloxirane moiety. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenyl-2-propenoate with a suitable oxidizing agent to form the oxirane ring. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, diols, and carboxylic acids. The specific products depend on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s ester group also plays a role in its reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-phenyl-2-propenoate: A precursor in the synthesis of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate.
Ethyl 3-phenyl-3-hydroxypropanoate: A reduction product of the oxirane compound.
Ethyl 3-phenyl-3-chloropropanoate: A substitution product of the oxirane compound.
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Propiedades
Número CAS |
21297-90-5 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-13(15)12-14(17-12,10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
Clave InChI |
WNQZJMXFTURWEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)




